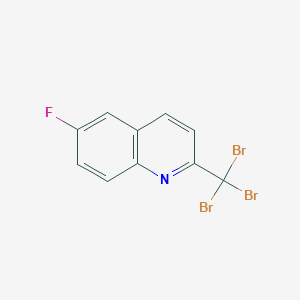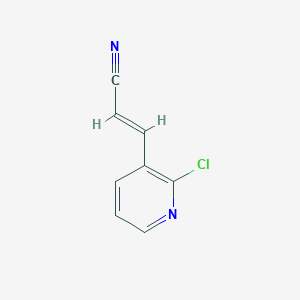
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as DPPFBC, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is not fully understood. However, studies have shown that it exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Finally, it exerts its neuroprotective effects by reducing oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress-induced neuronal damage. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the advantages of using 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. Additionally, this compound has been shown to have good stability and solubility, making it easy to handle in lab experiments. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis, which may limit its widespread use.
未来方向
There are several future directions for the study of 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide. One potential direction is to further investigate its anticancer properties and develop it as a potential cancer treatment. Another potential direction is to investigate its anti-inflammatory properties and develop it as a potential treatment for inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 3-bromo-2-hydroxybenzoic acid with 3-fluoroaniline to form 3-fluoro-N-(3-hydroxy-2-naphthalenyl)benzamide. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride to form 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzamide. Finally, the benzamide is cyclized to form this compound.
科学研究应用
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been studied as a potential neuroprotective agent due to its ability to protect against oxidative stress-induced neuronal damage.
属性
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23FN2O3/c31-22-14-9-15-23(18-22)32-30(35)29-28(24-16-7-8-17-26(24)36-29)33-27(34)19-25(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-18,25H,19H2,(H,32,35)(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSYIOHOWVNLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)
![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)
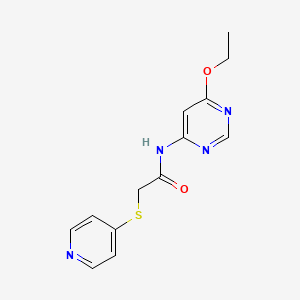

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)
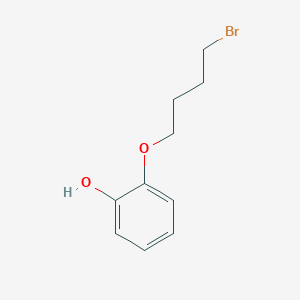
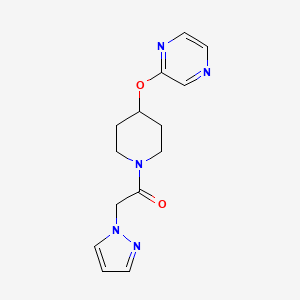
![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)
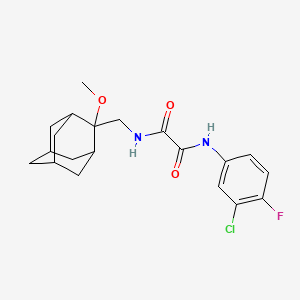
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)

